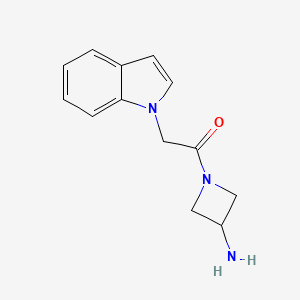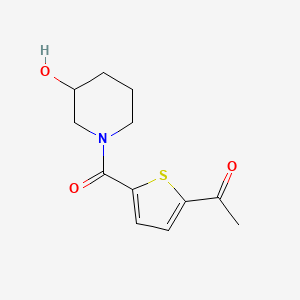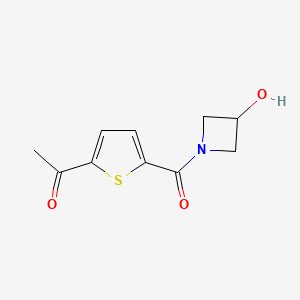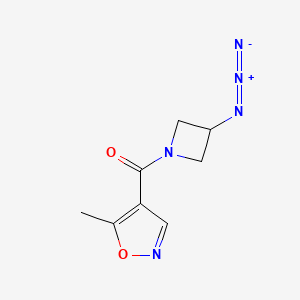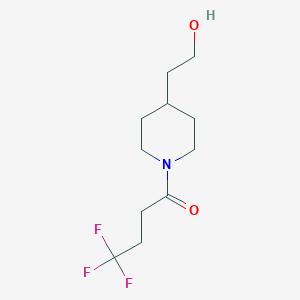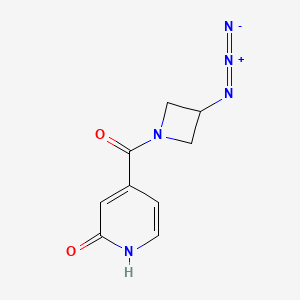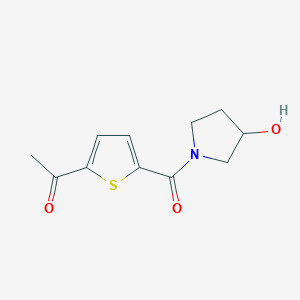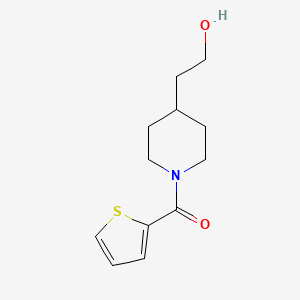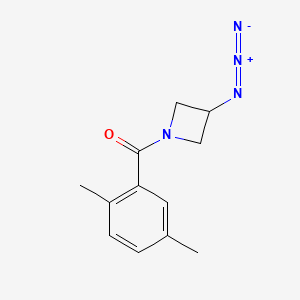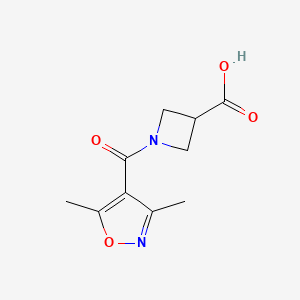
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one
説明
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one, also known as ATPE, is an organic compound that is part of the azetidine family of compounds. It is a colorless, crystalline solid that is soluble in water and organic solvents. ATPE is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
科学的研究の応用
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of azetidine-based compounds. It has also been used as a substrate for enzymes, such as cyclohexenone monooxygenase, and as a ligand in metal-catalyzed reactions. Additionally, 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has been used as a starting material in the synthesis of other organic compounds.
作用機序
The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one is not well understood, but it is believed to involve the formation of an intermediate azetidine ring. This intermediate ring is formed by the reaction of the carboxylic acid group on the 3-aminoazetidine-1-carboxylic acid with the p-tolylchloroformate. The intermediate azetidine ring then undergoes a ring-opening reaction to form the 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one product.
Biochemical and Physiological Effects
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has been studied for its biochemical and physiological effects. It has been shown to have a mild stimulatory effect on the central nervous system, as well as a mild sedative effect. Additionally, 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has been shown to have anticonvulsant and analgesic properties. In animal studies, 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. Additionally, its reactivity makes it useful for a variety of research applications. However, 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one also has some limitations. It is not very stable, and its reactivity can make it difficult to control in certain experiments.
将来の方向性
Future research on 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one as a starting material in the synthesis of other organic compounds. Finally, research could be conducted to further explore the biochemical and physiological effects of 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one, as well as its potential toxicological effects.
特性
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-2-4-11(5-3-9)16-8-12(15)14-6-10(13)7-14/h2-5,10H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVPXHWFDZFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



